molecular formula C32H25N3O5 B112252 1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl- CAS No. 204322-85-0

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Cat. No. B112252
M. Wt: 531.6 g/mol
InChI Key: WCXYOLGTVDFYTE-UHFFFAOYSA-N
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Description

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9h-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

Scientific Research Applications

Synthesis Methods

  • Heterocycles Synthesis : Natsugari, Meguro, and Kuwada (1979) explored the synthesis of novel classes of derivatives of diazocines and diazepines through selective oxidation, revealing potential pathways for creating benzodiazepine derivatives (Natsugari, Meguro, & Kuwada, 1979).
  • Microwave Irradiation Synthesis : Pozarentzi, Stephanidou-Stephanatou, and Tsoleridis (2002) developed a solvent-free method using microwave irradiation for synthesizing 1,5-benzodiazepine derivatives, offering a rapid and high-yield approach (Pozarentzi, Stephanidou-Stephanatou, & Tsoleridis, 2002).

Pharmacological Applications

  • Angiotensin Converting Enzyme Inhibition : Itoh et al. (1986) prepared a series of benzothiazepine and benzoxazepine derivatives as inhibitors of angiotensin converting enzyme, demonstrating potential therapeutic applications (Itoh et al., 1986).
  • Antibacterial Activity : Kadian, Maste, and Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activities, highlighting potential applications in combating bacterial infections (Kadian, Maste, & Bhat, 2012).

Chemical Properties and Transformations

  • Regioselective N-Acetylation : Escobar et al. (2009) explored the regioselective N-acetylation of benzodiazepines, using intramolecular hydrogen bonding for differentiation between acylation sites, indicating sophisticated chemical manipulations (Escobar et al., 2009).
  • Photooxygenation Studies : Tsuchiya, Takayama, and Kurita (1979) studied the photosensitized oxygenation of benzodiazepines, leading to various fragment products, offering insights into the reactivity under specific conditions (Tsuchiya, Takayama, & Kurita, 1979).

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O5/c36-28(37)18-35-27-17-9-8-16-25(27)29(20-10-2-1-3-11-20)33-30(31(35)38)34-32(39)40-19-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h1-17,26,30H,18-19H2,(H,34,39)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXYOLGTVDFYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373293
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

CAS RN

204322-85-0
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-3-amino-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 2
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 3
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 4
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 5
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-
Reactant of Route 6
Reactant of Route 6
1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-

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